molecular formula C14H16N2O3 B4457424 methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B4457424
M. Wt: 260.29 g/mol
InChI Key: PGGMVMUPMDADHQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core substituted with a methyl group at position 2, a ketone at position 5, and a propan-2-yl (isopropyl) group at position 4. The methyl ester at position 3 enhances its solubility in organic solvents, making it suitable for synthetic and pharmacological studies.

Similar methodologies likely apply, involving condensation of aminophenyl precursors with ester-containing reagents under reflux conditions .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-6-propan-2-yl-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8(2)16-6-5-12-11(13(16)17)7-10(9(3)15-12)14(18)19-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGMVMUPMDADHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, but they often include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate shows efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry found that modifications to the naphthyridine structure can enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the inhibition of specific kinase pathways that are critical for cancer cell proliferation .

1.3 Neurological Applications
Emerging research suggests that naphthyridine derivatives may have neuroprotective effects. Compounds similar to methyl 2-methyl-5-oxo have been studied for their ability to cross the blood-brain barrier and exhibit protective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Science

2.1 Pesticidal Activity
The compound's structural features make it a candidate for developing new pesticides. Preliminary studies indicate that this compound exhibits herbicidal activity against common agricultural weeds. Field trials are ongoing to evaluate its effectiveness and safety compared to existing herbicides .

2.2 Plant Growth Regulation
In addition to its pesticidal properties, this compound has been explored for its role as a plant growth regulator. Research has shown that it can enhance root development and overall plant vigor when applied at specific concentrations . This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers.

Material Science

3.1 Polymer Chemistry
Methyl 2-methyl-5-oxo derivatives are being investigated for their potential use in polymer synthesis. Their ability to act as monomers or crosslinking agents could lead to the development of novel materials with enhanced mechanical properties and thermal stability .

3.2 Nanotechnology
Recent advancements in nanotechnology have seen naphthyridine derivatives utilized in the fabrication of nanomaterials. Their unique electronic properties make them suitable for applications in organic photovoltaics and sensors .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neurological ApplicationsNeuroprotective effects observed
Agricultural SciencePesticidal ActivityHerbicidal activity against weeds
Plant Growth RegulationEnhances root development
Material SciencePolymer ChemistryPotential use in novel polymer synthesis
NanotechnologySuitable for organic photovoltaics

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate 2-Me, 5-O, 6-iPr, 3-COOMe Not provided Steric hindrance from iPr; moderate lipophilicity
Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 2-Me, 5-O, 6-NH₂, 3-COOMe Not provided Amino group enhances polarity and hydrogen-bonding capacity
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-...-3-carboxylate 2-DMA-vinyl, 6-(4-MeO-Bn), 3-COOMe 393.44 Extended conjugation via vinyl group; 4-MeO-Bn enhances aromatic interactions
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 2-Me, 5-O, 6-(HOEt), 3-COOEt Not provided Hydroxyethyl improves aqueous solubility; ethyl ester increases lipophilicity

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., ketone at position 5) stabilize the naphthyridine core, while electron-donating substituents (e.g., 4-methoxybenzyl ) enhance resonance interactions.
  • Hydrogen Bonding: Amino-substituted analogs exhibit stronger hydrogen-bonding capacity, favoring crystallinity and solid-state stability .

Structural and Crystallographic Analysis

  • X-ray Crystallography : Tools like SHELX and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks. For example, (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate exhibits distinct hydrogen-bonding patterns (N–H···O and C–H···S) due to its sulfur substitution , whereas the target compound’s isopropyl group may favor C–H···O interactions.
  • Graph Set Analysis : The target compound’s packing motifs likely differ from analogs due to steric effects, as seen in studies of hydrogen-bonded aggregates .

Biological Activity

Methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C₁₃H₁₄N₂O₃
Molecular Weight: 246.26 g/mol
CAS Number: 1232782-60-3

The compound exhibits a variety of biological activities primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of PI3-Kinase : Research indicates that similar compounds exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms involved in cellular proliferation and survival pathways. This inhibition could provide therapeutic benefits in cancer treatment and inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthyridine compounds demonstrate antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .

Biological Activity Data

The following table summarizes various studies conducted on this compound and related compounds:

Study Biological Activity Findings
Chen et al. (2014)Inhibition of Fatty Acid SynthaseDemonstrated reduced cell viability and impaired mitochondrial function in cancer models .
Umesha et al. (2009)Antioxidant and AntimicrobialShowed effective radical scavenging and antimicrobial activity against various pathogens .
Acar et al. (2017)Structure-Activity RelationshipIdentified key structural features contributing to enhanced biological activity against specific targets .

Case Studies

  • Cancer Treatment : In a study exploring the effects of similar naphthyridine derivatives on cancer cells, it was found that these compounds significantly inhibited cell growth by inducing apoptosis through the PI3K/Akt signaling pathway. This suggests that this compound may have potential as an anticancer agent.
  • Inflammatory Diseases : Another study highlighted the potential use of these compounds in treating inflammatory conditions such as rheumatoid arthritis. The inhibition of PI3K pathways can lead to decreased inflammatory responses, providing a dual benefit in managing both inflammation and associated pain.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate?

  • Methodological Answer : A common approach involves cyclization reactions using Vilsmeier reagents (e.g., POCl₃ and DMF) to form the naphthyridine core. For example, substituted ketones can react with aminopyridine derivatives under controlled temperatures (e.g., 80°C for 12 hours) to generate the dihydro-naphthyridine scaffold. Subsequent esterification or transesterification with methanol yields the methyl carboxylate group . Hydrolysis of nitrile intermediates (e.g., using 50% H₂SO₄ under reflux) may also be employed to introduce carboxylic acid groups before esterification .

Q. How can researchers purify and characterize this compound?

  • Methodological Answer : Purification typically involves column chromatography using silica gel with gradient eluents (e.g., ethyl acetate/hexane mixtures). For characterization, employ a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. Pay attention to diastereotopic protons in the 5,6-dihydro ring system, which may split into complex multiplets in NMR spectra . HPLC with UV detection (λ = 250–300 nm) is recommended for assessing purity (>95%) .

Q. What solvents and conditions are optimal for stabilizing the compound during storage?

  • Methodological Answer : Store the compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at –20°C to prevent hydrolysis of the ester group. Avoid aqueous or protic solvents, as the 5-oxo group may undergo keto-enol tautomerism under acidic/basic conditions, altering reactivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this naphthyridine derivative?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways, focusing on transition states for cyclization steps. Software like Gaussian or ORCA can predict activation energies and identify bottlenecks. Pair this with high-throughput screening (HTS) of solvents and catalysts (e.g., Lewis acids like ZnCl₂) to reduce trial-and-error experimentation. Experimental validation should follow, prioritizing conditions with computational ΔG < 25 kcal/mol .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

  • Methodological Answer : If NMR signals conflict with expected splitting patterns (e.g., due to dynamic effects), perform variable-temperature NMR (VT-NMR) to assess conformational mobility. For ambiguous mass spectrometry fragments, use tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to probe the compound’s reactivity in heterocyclic modifications?

  • Methodological Answer : Test nucleophilic substitution at the 3-carboxylate group by replacing the methyl ester with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). For functionalizing the 2-methyl group, employ radical bromination (NBS, AIBN) followed by Suzuki-Miyaura cross-coupling. Monitor regioselectivity using LC-MS and DFT-based frontier molecular orbital (FMO) analysis .

Q. What reactor designs improve yield in large-scale synthesis?

  • Methodological Answer : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance mixing and heat transfer during cyclization steps. Optimize residence time (typically 30–60 minutes) and pressure (1–3 atm) to minimize side reactions. Integrate inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-5-oxo-6-(propan-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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